molecular formula C9H15BN2O2S B2942555 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1802375-99-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2942555
CAS No.: 1802375-99-0
M. Wt: 226.1
InChI Key: HJGXLJCKHNVWSX-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride is a boronic acid derivative with a thiazole ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 1,3-thiazol-2-amine with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: Substitution reactions at the thiazole ring or boronic acid group are possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the thiazole ring.

  • Reduction: Reduced boronic acid derivatives.

  • Substitution: Substituted thiazole and boronic acid derivatives.

Safety and Hazards

Like all chemicals, boronic acids and their derivatives should be handled with care. They may pose health risks if inhaled, ingested, or if they come into contact with the skin .

Future Directions

Boronic acids and their derivatives are a topic of ongoing research in many areas of chemistry. They are particularly important in the field of medicinal chemistry, where they are used in the development of new pharmaceuticals .

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be used in medicinal chemistry for the development of new pharmaceuticals. Industry: It can be used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: Compared to similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride has a unique thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S.ClH/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6;/h5H,1-4H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKZSJPFAJMPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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